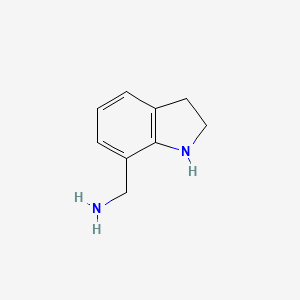

Indolin-7-ylmethanamine

Übersicht

Beschreibung

Synthesis Analysis

While specific synthesis methods for Indolin-7-ylmethanamine were not found, the synthesis of indoline derivatives has been discussed in the literature . Traditional methods to prepare indolines include reduction from indole, intramolecular Diels–Alder synthesis, and catalytic synthesis . Stereoselective syntheses are more suitable for specific indoline isomers .Molecular Structure Analysis

Indolin-7-ylmethanamine contains a total of 24 bonds. There are 12 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aliphatic), and 1 secondary amine (aromatic) .Physical And Chemical Properties Analysis

Indolin-7-ylmethanamine hydrochloride has a molecular weight of 184.67 . More specific physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Indolin-7-ylmethanamine: derivatives have shown promise in the development of anticancer drugs. The indoline structure, which is a core part of Indolin-7-ylmethanamine, is being explored for its potential to interact with proteins involved in cancer cell proliferation . Researchers are investigating these compounds for their selective cytotoxicity towards cancer cells, aiming to minimize the adverse side effects typically associated with chemotherapy .

Antibacterial Properties

The indoline moiety, a key component of Indolin-7-ylmethanamine, has been utilized in the synthesis of antibiotics. These compounds are being studied for their effectiveness against resistant bacterial strains, which is a growing concern in medical treatment .

Cardiovascular Disease Treatment

Indoline derivatives, including those related to Indolin-7-ylmethanamine, are under research for their role in treating cardiovascular diseases. Their interaction with biological pathways relevant to heart disease could lead to new therapeutic options .

Anti-inflammatory and Analgesic Effects

The structural properties of Indolin-7-ylmethanamine allow it to be used in the design of drugs with anti-inflammatory and analgesic effects. This is particularly relevant in the development of new pain management medications that could potentially have fewer side effects than current options .

Neuroprotective Agent for Ischemic Stroke

Indoline derivatives have been designed and evaluated as multifunctional neuroprotective agents for the treatment of ischemic stroke. Some compounds have shown significant protective effects against neuron cell death and have the potential to improve neurological outcomes after a stroke .

Antiviral and Antimicrobial Activity

Research indicates that indole derivatives, which share a similar structure to Indolin-7-ylmethanamine, possess antiviral and antimicrobial activities. These findings are encouraging for the development of new treatments for viral infections and diseases caused by microbes .

Wirkmechanismus

Target of Action

Indolin-7-ylmethanamine, like many indole derivatives, is known to bind with high affinity to multiple receptors

Mode of Action

Indole derivatives are known to interact with their targets, leading to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact interaction of Indolin-7-ylmethanamine with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Indole derivatives are known to influence a broad range of biochemical pathways due to their diverse biological activities . The downstream effects of these pathways can vary widely, depending on the specific biological activity exerted by the indole derivative.

Result of Action

Given the broad-spectrum biological activities of indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .

Eigenschaften

IUPAC Name |

2,3-dihydro-1H-indol-7-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-3,11H,4-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWASLQDZSSMFDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indolin-7-ylmethanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

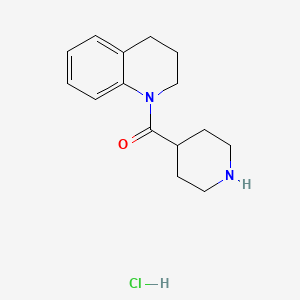

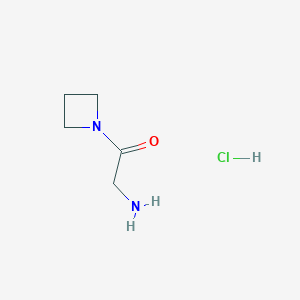

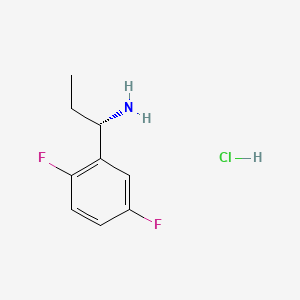

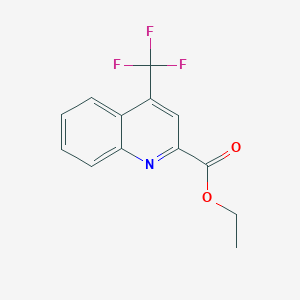

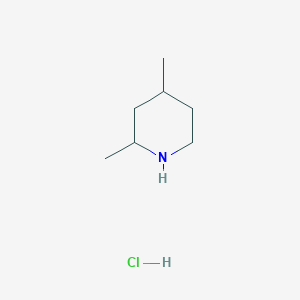

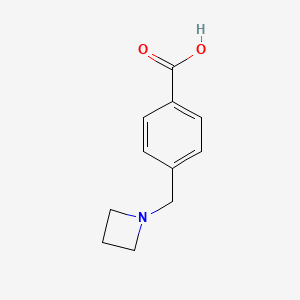

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one hydrochloride](/img/structure/B1396019.png)

![Spiro[2.5]octane-6-carboxylic acid](/img/structure/B1396022.png)

![3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one](/img/structure/B1396024.png)

![7-Methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1396027.png)

![tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate oxalate](/img/structure/B1396034.png)